molecular formula C15H16ClNO4S B2465037 N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 428464-24-8

N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2465037
CAS No.: 428464-24-8
M. Wt: 341.81
InChI Key: MJOYUPFFHHAXMW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a diarylsulfonamide compound supplied for research purposes. Diaryl sulfonamides are a privileged scaffold in medicinal chemistry, known for their synthetic accessibility, chemical stability, and favorable drug-like properties, including good aqueous solubility . This structural class has demonstrated significant research value in parasitology, with studies showing that related diarylsulfonamides act as potent inhibitors of tubulin in parasites like Leishmania infantum , a causative agent of visceral leishmaniasis . The mechanism of action is proposed to involve binding at the tubulin dimer, potentially at a site that differs from the mammalian colchicine-binding domain, which may allow for selective targeting of the parasite's cytoskeleton and essential processes like flagellum and subpellicular microtubule function . Compounds in this class are actively investigated as potential therapeutic agents against neglected tropical diseases. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-10-4-5-11(8-13(10)16)17-22(18,19)15-9-12(20-2)6-7-14(15)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYUPFFHHAXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By binding to the active site of these enzymes, the compound prevents the bacteria from producing folic acid, which is necessary for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Substituent Effects on Electronic and Steric Properties

The table below compares key structural and spectral features of N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide with two analogs from the evidence:

Compound Core Structure Substituents Molecular Weight (g/mol) 13C NMR Shifts (δ, ppm) Biological Relevance
This compound (Target) Benzenesulfonamide 2,5-dimethoxy (benzenesulfonyl); 3-chloro-4-methyl (aniline) ~365.8 (calculated) Not reported in evidence Hypothesized antimicrobial/antitumor
N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethoxybenzenesulfonamide (Compound 8) Pyridine-linked benzenesulfonamide 2,5-dimethoxy (benzenesulfonyl); 5-chloropyridin-3-yl; acetylpiperazine 546.1340 (HRMS confirmed) δ 169.8 (C=O), 154.1–22.1 (aromatic) Potential kinase/GPCR modulation
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide (Compound I) Benzenesulfonamide 2,5-dichloro (benzenesulfonyl); 4-methoxy (aniline) ~336.2 (calculated) Not reported in evidence Antimicrobial activity demonstrated

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,5-dimethoxy groups enhance electron density on the sulfonyl benzene ring compared to the 2,5-dichloro substituents in Compound I . This difference may influence solubility and receptor-binding affinity.
  • Heterocyclic vs. This likely enhances its selectivity for enzymes like kinases .

Biological Activity

N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Chlorobenzene moiety : Enhances lipophilicity and potential interaction with biological membranes.
  • Methoxy groups : May influence solubility and reactivity.
  • Sulfonamide group : Known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

The molecular formula is C13H14ClNO3SC_{13}H_{14}ClNO_3S, with a molecular weight of 299.77 g/mol.

The primary mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes critical for folate synthesis in bacteria, leading to impaired growth and replication. This inhibition occurs through competitive binding at the active site of the enzyme dihydropteroate synthase .
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, although the specific targets and pathways remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : It effectively inhibits various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Mechanistic Insights : The compound's action against bacteria is primarily due to its interference with folic acid synthesis, which is crucial for bacterial survival .

Anti-cancer Potential

The compound has also been investigated for its potential anti-cancer properties:

  • Tyrosine Kinase Inhibition : Studies have shown that sulfonamide derivatives can inhibit Src family kinases, which are implicated in several cancer types. This inhibition may disrupt signaling pathways that promote tumor growth and metastasis .
  • Cell Line Studies : In vitro studies demonstrate that the compound can reduce proliferation in specific cancer cell lines, suggesting a role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
Anti-cancerInhibits growth in cancer cell lines
Tyrosine Kinase InhibitionDisruption of Src signaling pathways

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of this compound:

  • Methodology : Various bacterial strains were exposed to different concentrations of the compound.
  • Results : The compound exhibited significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • : These findings support its potential as a therapeutic agent in treating bacterial infections.

Future Directions

Further research is needed to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for developing it into a therapeutic agent.
  • Clinical Trials : Conducting clinical trials will help establish safety profiles and efficacy in humans.

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with 3-chloro-4-methylaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict temperature control (0–5°C during sulfonylation) .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Key peaks include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm, singlet), and NH resonance (δ ~10.2 ppm, broad) . DMSO-d6 is preferred for resolving sulfonamide NH protons.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 381.07 (calculated for C₁₅H₁₅ClNO₄S) .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Q. How is initial biological activity screening conducted for this sulfonamide?

  • Enzyme Inhibition Assays : Test against kinases (e.g., MerTK) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated from dose-response curves (1 nM–10 µM range) .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (concentrations: 0.5–128 µg/mL) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystallization : Diffraction-quality crystals are grown via vapor diffusion (methanol/water, 4°C). SHELX programs (SHELXD for solution, SHELXL for refinement) are used for structure determination .
  • Key Metrics : Bond angles around the sulfonamide group (C-S-N) should match theoretical values (109.5°). Discrepancies >2° may indicate conformational strain .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Substituent Modulation : Replace 3-chloro-4-methylphenyl with 3,5-dichlorophenyl to assess halogen effects on target binding .
  • Methoxy Group Removal : Synthesize 2,5-dihydroxy analogs to evaluate hydrogen-bonding contributions to potency .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Q. How are mechanistic studies designed to elucidate its anticancer activity?

  • Kinetic Analysis : Pre-steady-state stopped-flow experiments quantify binding rates to MerTK (kₐₙₜ ~10⁴ M⁻¹s⁻¹) .
  • In Vivo Models : Xenograft studies (murine breast cancer) administer 25 mg/kg (oral, q.d.) and monitor tumor volume via caliper measurements .
  • Resistance Profiling : Serial passage of treated cancer cells identifies mutations in sulfonamide-binding pockets via whole-exome sequencing .

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